molecular formula C12H12Fe 10* B072475 Vinylferrocene CAS No. 1271-51-8

Vinylferrocene

Cat. No. B072475
CAS RN: 1271-51-8
M. Wt: 212.07 g/mol
InChI Key: VGBAECKRTWHKHC-UHFFFAOYSA-N
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Description

Vinylferrocene is used in various fields due to its electrochemical properties and stability. It serves as a precursor for polymers, catalysts, and materials in molecular electronics.

Synthesis Analysis

An improved, short, and efficient three-step synthesis of vinylferrocene includes Friedel–Crafts acylation, reduction, and a one-pot mesylation/elimination step, yielding the target compound in 62% over three steps (Plevová, Mudráková, & Šebesta, 2017).

Molecular Structure Analysis

The structure and third-order nonlinear optical (NLO) properties of vinylferrocene derivatives have been evaluated, showing that vinylferrocene derivatives exhibit potential for NLO applications due to their electronic structure and charge transfer capabilities (Jia et al., 2013).

Chemical Reactions and Properties

Vinylferrocene undergoes various chemical reactions including free-radical polymerization, cationic polymerization, and thiol-ene chemistry, enabling the synthesis of polymers and copolymers with unique properties. These processes often involve vinyl addition and result in materials with low to medium molecular weights or specific functionalities (Aso, Kunitake, & Nakashima, 1969; Martínez-Montero et al., 2014).

Physical Properties Analysis

The physical properties of poly(vinylferrocene), such as its spectroscopic characteristics and paramagnetic nature due to the presence of Fe(III) in a high spin configuration, have been extensively studied. These properties are influenced by the molecular structure and the polymerization process, affecting its application in various fields (George & Hayes, 1976).

Chemical Properties Analysis

The chemical properties of vinylferrocene and its derivatives, including its redox behavior and ability to form complex polymers, are significant for applications in catalysis and materials science. The electrochemical reversibility of vinylferrocene monolayers and their use in redox-mediated reactions highlight the versatility and potential of vinylferrocene in developing advanced materials (Decker et al., 2006; Wiles et al., 2016).

Scientific Research Applications

  • Self-Directed Growth on Surfaces : Vinylferrocene can be used to grow ordered molecular lines on H−Si(100) surfaces, a process that could be useful in patterning catalysts for processes like carbon nanotube growth (Kruse et al., 2002).

  • Electrochemical Catalysis : It has been employed in the electrochemical catalysis of ascorbic acid oxidation using plasma polymerized vinylferrocene film electrodes, suggesting its use in modifying electrode surfaces (Dautartas & Evans, 1980).

  • Electrochemical Sensors : Poly(vinylferrocene) has been used as an electrochemical sensor for measuring sulfide, indicating its potential in long-term monitoring applications (Robinson & Lawrence, 2006).

  • Organometallic Battery Components : Vinylferrocene-containing polymers have been explored as cathode-active, charge-storage materials for rechargeable batteries, highlighting its significance in energy storage technologies (Tamura et al., 2008).

  • Film Swelling Studies : Studies on the swelling of poly(vinylferrocene) films under potential cycling conditions provide insights into the interaction of these films with solvent molecules and ions, which is crucial for various electrochemical applications (Inzelt & Bácskai, 1992).

  • Polymer Synthesis and Applications : Vinylferrocene has been used in the synthesis of side-chain ferrocene-containing polymers, with potential applications in redox-responsive materials (Gallei, 2014).

Safety And Hazards

Vinylferrocene is a flammable solid . It should be kept away from heat, open flames, and sparks . In case of fire, use water spray, foam, carbon dioxide, or dry chemical to extinguish .

Future Directions

Vinylferrocene has emerged as a versatile building block in numerous transformations for the synthesis of diverse functionalized ferrocene derivatives . Its potential as a redox-active ene functional precursor for thiol–ene radical reaction has been successfully investigated for the first time . This study can help provide insight regarding material design considerations for redox moiety implementation in electrochemical applications .

properties

IUPAC Name

cyclopenta-1,3-diene;1-ethenylcyclopenta-1,3-diene;iron(2+)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7.C5H5.Fe/c1-2-7-5-3-4-6-7;1-2-4-5-3-1;/h2-6H,1H2;1-5H;/q2*-1;+2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGBAECKRTWHKHC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC1=CC=C[CH-]1.[CH-]1C=CC=C1.[Fe+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12Fe
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

34801-99-5
Record name Poly(vinylferrocene)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=34801-99-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID00925784
Record name Vinylferrocene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00925784
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ferrocene, ethenyl-

CAS RN

1271-51-8
Record name Vinylferrocene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1271-51-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Vinylferrocene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001271518
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Vinylferrocene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00925784
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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